Lipophilicity (LogP) Differentiation
The target compound's calculated LogP (clogP) is 2.96, substantially higher than that of the straight-chain N-pentyl analog and the cyclic N-cyclopentyl analog, indicating increased lipophilicity that can enhance membrane permeability and target binding in hydrophobic pockets . This differentiation is critical for central nervous system (CNS) drug discovery programs, where optimal LogP values typically range from 2 to 5.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | clogP = 2.96 |
| Comparator Or Baseline | N-Pentylpyridin-2-amine: clogP ≈ 2.5–2.7 (estimated); N-Cyclopentylpyridin-2-amine: clogP ≈ 2.0–2.3 (estimated); 2-Aminopyridine: LogP = 0.48 [1] |
| Quantified Difference | Target compound clogP is 0.3–0.9 log units higher than straight-chain/cyclic N-alkyl comparators; ~2.5 log units higher than unsubstituted 2-aminopyridine. |
| Conditions | Computed using fragment-based method (CLOGP algorithm); vendor-reported value for target compound vs. estimated values for comparators based on analogous structures. |
Why This Matters
Higher and precisely known LogP guides selection for lead series requiring improved membrane permeability, reducing the number of synthesis–test cycles.
- [1] PubChem. 2-Aminopyridine (CID 7872). Experimental LogP = 0.48. View Source
